N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 6-oxo-1,6-dihydropyridazine core. Key structural features include:
- Amide nitrogen: Substituted with a 3-chloro-2-methylphenyl group, contributing steric bulk and electron-withdrawing effects.
- Core: The pyridazine ring system, which provides a planar heterocyclic scaffold for interactions with biological targets.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12-15(20)3-2-4-16(12)22-19(26)17-9-10-18(25)24(23-17)11-13-5-7-14(21)8-6-13/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPWOFKDHHEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core with various substituents that influence its biological activity. The presence of the chloro and fluorine atoms in its structure enhances its interaction with biological targets.
Research indicates that this compound exhibits significant inhibitory effects on various biological pathways, particularly those involved in cancer cell proliferation and apoptosis. The following mechanisms have been identified:
- MDM2 Inhibition : Similar compounds have shown to inhibit the murine double minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor. Inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells .
- Antimicrobial Activity : Some derivatives of related compounds have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Chromobacterium violaceum, suggesting that this compound may also exhibit similar activities .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro and in vivo. The following table summarizes key findings regarding its cytotoxic effects:
Study on MDM2 Inhibition
A study focused on the compound's ability to inhibit MDM2 was conducted using the SJSA-1 xenograft model. The results indicated that oral administration at a dosage of 100 mg/kg led to significant tumor regression and activation of p53-related pathways, showcasing its potential as an anticancer agent.
Antimicrobial Evaluation
In another evaluation, derivatives structurally similar to this compound were tested for antibacterial activity. The results showed promising antimicrobial effects against various bacterial strains, indicating a broad spectrum of biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing effectiveness against pathogens like Staphylococcus aureus and Chromobacterium violaceum .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies on related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.
Analgesic and Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures may possess analgesic and anti-inflammatory properties. These effects are crucial for developing new pain management therapies.
Neurological Applications
Given the structural characteristics of this compound, there is potential for its application in treating neurological disorders. Compounds that influence neurotransmitter systems could be beneficial in managing conditions like depression and anxiety.
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally similar derivatives, highlighting substituent variations and their implications:
Key Findings from Comparative Analysis
Pyridine derivatives (e.g., ) show reduced enzymatic inhibition in Trypanosoma cruzi models, suggesting pyridazine is critical for activity .
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases metabolic stability but may reduce solubility .
- Halogenation : Chlorine substituents (e.g., 3-chloro-2-methylphenyl in the target compound) enhance potency but may elevate toxicity risks .
- Methoxy and Cycloalkyl Groups : Methoxycyclobutyl () and cyclopropyl () substituents improve target affinity through hydrogen bonding and steric effects .
Molecular Weight and Drug-Likeness :
- Larger compounds (e.g., ’s Compound 19, MW 554.55) may face absorption challenges, whereas the target compound (MW 371.85) aligns better with Lipinski’s rules for oral bioavailability .
Preparation Methods
Cyclization of 1,4-Diketones with Hydrazine
The dihydropyridazine scaffold is synthesized through a [4+2] cyclocondensation reaction. A 1,4-diketone precursor reacts with hydrazine hydrate under acidic or neutral conditions to form the 6-oxo-1,6-dihydropyridazine ring. For example, ethyl 3-oxohexanedioate undergoes cyclization with hydrazine in ethanol at reflux to yield ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.
Reaction Conditions:
| Precursor | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl 3-oxohexanedioate | Hydrazine hydrate | Ethanol | Reflux | 78% |
Alternative Route via Hydrothermal Synthesis
A patent describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives by heating halogenated pyridines in water at elevated temperatures (100–180°C). Adapting this method, 2-chloro-5-(trifluoromethyl)pyridine reacts in water under hydrothermal conditions to form the dihydropyridazine core, though yields depend on substituent stability.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | 4-Fluorobenzyl bromide | NaH | DMF | 0°C → RT | 65% |
Regioselectivity is ensured by prior protection of the carboxamide nitrogen, though direct alkylation without protection is feasible due to the inherent acidity of the dihydropyridazine NH.
Formation of the Carboxamide Group
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF).
Reaction Conditions:
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl 6-oxo-1-[(4-fluorophenyl)methyl]-1,6-dihydropyridazine-3-carboxylate | NaOH (2 M) | THF/H₂O | Reflux | 92% |
Amidation with 3-Chloro-2-methylaniline
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with 3-chloro-2-methylaniline in dichloromethane (DCM) under inert atmosphere.
Optimized Protocol:
| Substrate | Amine | Activator | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 6-Oxo-1-[(4-fluorophenyl)methyl]-1,6-dihydropyridazine-3-carboxylic acid | 3-Chloro-2-methylaniline | SOCl₂ | DCM | 0°C → RT | 85% |
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Cyclization : Ethyl 3-oxohexanedioate + hydrazine → ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.
-
Alkylation : Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate + 4-fluorobenzyl bromide → ethyl 6-oxo-1-[(4-fluorophenyl)methyl]-1,6-dihydropyridazine-3-carboxylate.
-
Amidation : Carboxylic acid + 3-chloro-2-methylaniline → target compound.
Overall Yield : 42% (multi-step).
Scalability and Industrial Considerations
Industrial production employs continuous flow reactors for the cyclization and alkylation steps to enhance heat transfer and reduce reaction times. Purification via recrystallization from ethanol/water mixtures ensures >99% purity, critical for pharmaceutical applications.
Analytical Characterization
Key characterization data for the final compound:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine or pyridazine derivatives. For example:
- Step 1 : React (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with substituted benzaldehydes (e.g., 3-fluorobenzaldehyde) to form intermediates via reductive amination .
- Step 2 : Coupling with halogenated aryl amines (e.g., 3-chloro-2-methylaniline) using phenyl chloroformate to form carboxamide bonds .
- Step 3 : Purify intermediates via column chromatography, followed by crystallization in methanol or ethanol .
Purity Assurance : Use HPLC (≥98% purity threshold) and confirm structural integrity via H NMR. For example, key NMR signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.2–2.6 ppm), and carbonyl resonances (δ 165–170 ppm) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis : Assign peaks using H and C NMR. For instance, the dihydropyridazine ring protons appear as distinct triplets (J = 6.6 Hz) near δ 3.6–4.0 ppm, while fluorophenyl groups show splitting patterns consistent with para-substitution .
- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) by analyzing hydrogen-bonding networks. For example, centrosymmetric dimers linked via N–H···O interactions confirm the lactam form .
- Mass Spectrometry : Compare observed [M+H] values with theoretical molecular weights (e.g., deviation < 0.1 Da) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, fluorophenyl positioning) influence biological activity?
Methodological Answer:
- SAR Studies : Replace the 3-chloro-2-methylphenyl group with analogs (e.g., 3,4-difluorophenyl or 2,4-dichlorophenyl) and evaluate activity shifts. For example:
- Increased Lipophilicity : Chloro/fluoro substituents enhance membrane permeability, as shown in analogs with improved IC values in kinase assays .
- Steric Effects : Bulkier groups (e.g., trifluoromethyl) reduce binding affinity due to steric clashes in hydrophobic pockets .
- Computational Modeling : Perform docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .
Q. How can contradictory data on tautomerism or stability be resolved?
Methodological Answer:
- Tautomer Analysis : Compare X-ray structures (showing lactam dominance) with solution-phase NMR data. For example, crystallographic data from confirms the lactam form, while DMSO-d NMR may show equilibrium shifts .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions often hydrolyze the carboxamide bond, requiring pH-controlled formulations .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Methodological Answer:
- By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted intermediates or dimerization products). For example, identified a brominated by-product during coupling reactions .
- Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of amine to carbonyl chloride) and use catalysts like p-toluenesulfonic acid to suppress side reactions .
Q. How is the compound’s stability under physiological conditions assessed for drug development?
Methodological Answer:
- In Vitro Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via LC-MS/MS.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorophenyl groups often reduce metabolic clearance compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
